![molecular formula C10H12O2S B3377692 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane CAS No. 1343235-66-4](/img/structure/B3377692.png)
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane
説明
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane, also known as MSPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of epoxides and is widely used in various fields of research, including medicinal chemistry, material science, and organic synthesis.
科学的研究の応用
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction. Additionally, this compound has been used as a ligand in metal-catalyzed reactions, where it can enhance the reactivity and selectivity of the reaction.
作用機序
The mechanism of action of 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane is not well understood, but it is believed to act as an electrophile due to the presence of the epoxide group. This compound can react with various nucleophiles, such as amines, alcohols, and thiols, to form covalent adducts. This reactivity has been exploited in various applications, such as in the synthesis of drugs and materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied, but it has been shown to have low toxicity in animal studies. This compound has been used as a starting material in the synthesis of various drugs, such as anti-cancer and anti-inflammatory agents, which have shown promising results in preclinical studies.
実験室実験の利点と制限
The advantages of using 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane in lab experiments include its high reactivity, low toxicity, and versatility in various applications. However, the limitations of using this compound include its instability under certain conditions, such as in the presence of strong acids or bases, and its high cost compared to other reagents.
将来の方向性
There are several future directions for research on 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane. One direction is to study its mechanism of action and reactivity with various nucleophiles to better understand its potential applications. Another direction is to develop new synthetic routes to this compound that are more efficient and cost-effective. Additionally, this compound can be used as a starting material for the synthesis of new drugs and materials with improved properties. Finally, this compound can be used as a chiral auxiliary in asymmetric synthesis to develop new methods for the synthesis of enantiopure compounds.
特性
IUPAC Name |
2-[(4-methylsulfanylphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-13-10-4-2-8(3-5-10)11-6-9-7-12-9/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDXAZRKYDWGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



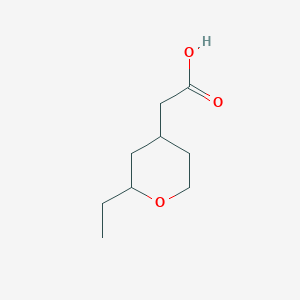



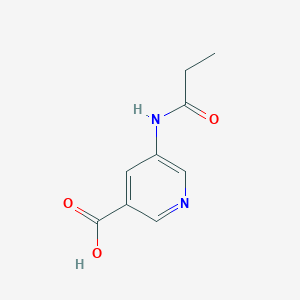
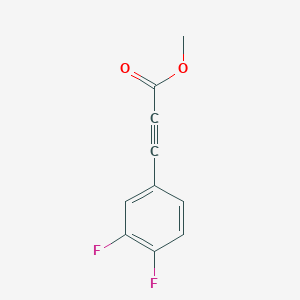


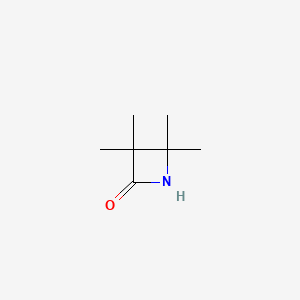
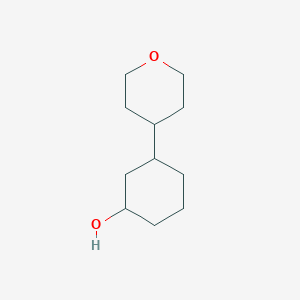


![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B3377675.png)
